

Interpreting the ^1H and ^{13}C NMR Spectra of Diisopropyl Oxalate: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diisopropyl oxalate

Cat. No.: B1595506

[Get Quote](#)

For researchers, scientists, and professionals in drug development, accurate structural elucidation of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed analysis of the ^1H and ^{13}C NMR spectra of **diisopropyl oxalate**, offering a clear interpretation of its spectral features and a comparison with expected values.

Chemical Structure and Symmetry

Diisopropyl oxalate, with the chemical formula $\text{C}_8\text{H}_{14}\text{O}_4$, possesses a symmetrical structure. [1][2][3][4][5][6][7] This symmetry is crucial in interpreting its NMR spectra, as it leads to fewer signals than the total number of protons or carbons might suggest. The molecule consists of a central oxalate core connected to two isopropyl groups.

^1H NMR Spectral Analysis

The ^1H NMR spectrum of **diisopropyl oxalate** is characterized by two distinct signals, a direct consequence of the molecule's symmetry.

Table 1: ^1H NMR Data for **Diisopropyl Oxalate** (400 MHz, CDCl_3) [8]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
5.13	Heptet	2H	6.3	CH
1.33	Doublet	12H	6.2	CH ₃

The downfield signal at 5.13 ppm corresponds to the two equivalent methine (CH) protons of the isopropyl groups. Its multiplicity is a heptet, resulting from coupling with the six neighboring methyl protons on each side, consistent with the $n+1$ rule ($6+1=7$). The integration value of 2H confirms the presence of two chemically equivalent protons.

The upfield signal at 1.33 ppm is assigned to the twelve equivalent methyl (CH₃) protons of the two isopropyl groups. The signal appears as a doublet due to coupling with the single adjacent methine proton ($1+1=2$). The integration of 12H further supports this assignment.

13C NMR Spectral Analysis

The ¹³C NMR spectrum of **diisopropyl oxalate** displays three distinct signals, reflecting the three unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for **Diisopropyl Oxalate** (100 MHz, CDCl₃)^[8]

Chemical Shift (δ , ppm)	Assignment
157.96	C=O (Ester Carbonyl)
71.44	CH (Isopropyl Methine)
21.63	CH ₃ (Isopropyl Methyl)

The most downfield signal at 157.96 ppm is attributed to the two equivalent carbonyl carbons (C=O) of the oxalate group. The chemical shift is characteristic of ester carbonyl carbons. The signal at 71.44 ppm corresponds to the two equivalent methine carbons (CH) of the isopropyl groups. The most upfield signal at 21.63 ppm is assigned to the four equivalent methyl carbons (CH₃) of the isopropyl groups.

Experimental Protocols

NMR Sample Preparation: A sample of **diisopropyl oxalate** (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl_3 , approximately 0.6 mL) in a standard 5 mm NMR tube. The solution is thoroughly mixed to ensure homogeneity.

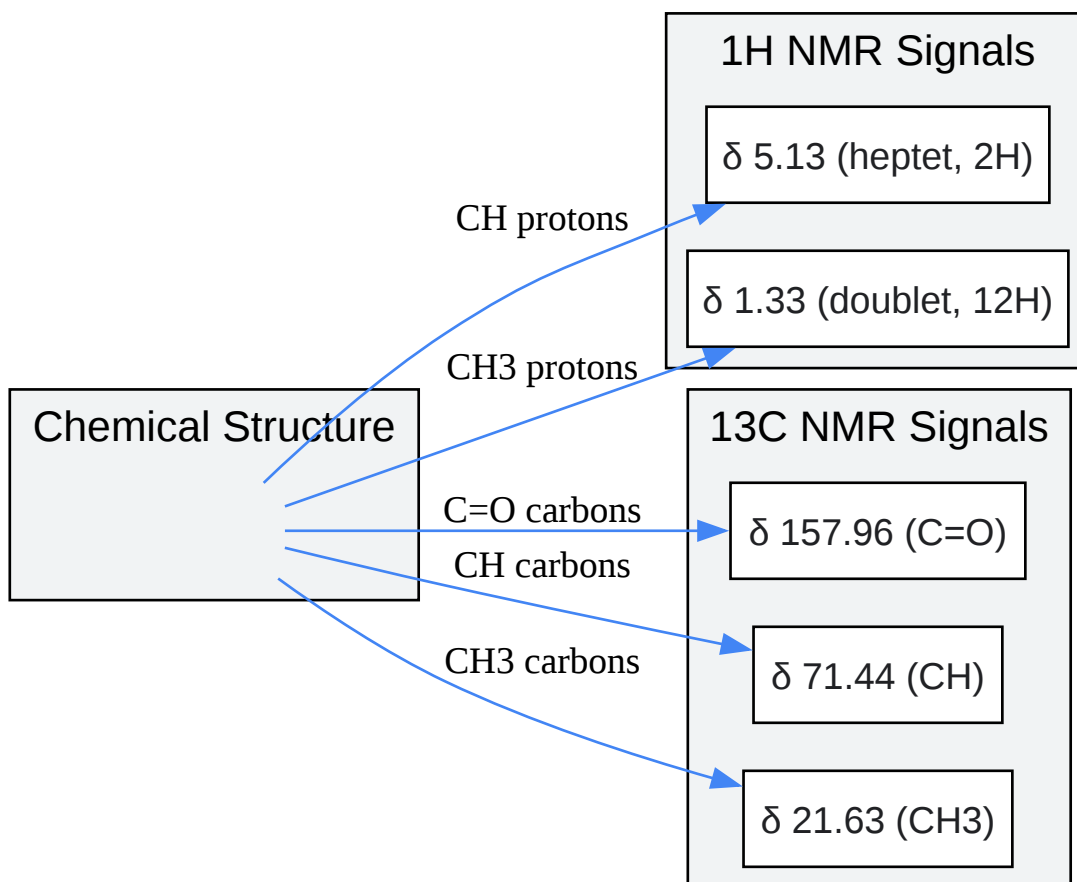
^1H NMR Spectroscopy: Proton NMR spectra are acquired on a 400 MHz NMR spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans. The free induction decay (FID) is processed with a line broadening of 0.3 Hz.

^{13}C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on a 100 MHz NMR spectrometer with proton decoupling. A spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 scans are typically used. The FID is processed with a line broadening of 1.0 Hz.

Structure-Spectra Correlation

The following diagram illustrates the relationship between the chemical structure of **diisopropyl oxalate** and its characteristic NMR signals.

Diisopropyl Oxalate Structure-NMR Correlation



[Click to download full resolution via product page](#)

Caption: Correlation of **diisopropyl oxalate**'s structure with its NMR signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diisopropyl oxalate | C₈H₁₄O₄ | CID 69209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. diisopropyl oxalate [stenutz.eu]
- 3. dailychem.bocsci.com [dailychem.bocsci.com]

- 4. PubChemLite - Diisopropyl oxalate (C₈H₁₄O₄) [pubchemlite.lcsb.uni.lu]
- 5. Cas 615-81-6, diisopropyl oxalate | lookchem [lookchem.com]
- 6. Diisopropyl oxalate [webbook.nist.gov]
- 7. Diisopropyl oxalate [webbook.nist.gov]
- 8. diisopropyl oxalate synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Interpreting the ¹H and ¹³C NMR Spectra of Diisopropyl Oxalate: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1595506#interpreting-1h-nmr-and-13c-nmr-spectra-of-diisopropyl-oxalate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com